molecular formula C14H12F2N2O3 B2808378 N1-(2,4-difluorophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide CAS No. 1428352-59-3

N1-(2,4-difluorophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide

Cat. No. B2808378
CAS RN: 1428352-59-3
M. Wt: 294.258
InChI Key: QHAFKGQUGMJDKV-UHFFFAOYSA-N
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Description

N1-(2,4-difluorophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide, commonly known as DFO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DFO is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 318.3 g/mol.

Scientific Research Applications

Catalytic Activity Enhancement

N,N'-Bisoxalamides, including structures similar to N1-(2,4-difluorophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide, have been reported to enhance catalytic activity in copper-catalyzed coupling reactions. These compounds serve as effective ligands, promoting the N-arylation of anilines and secondary amines through a broad range of (hetero)aryl bromides. This process is crucial for synthesizing various pharmacologically relevant structures and fine chemicals, highlighting the compound's utility in facilitating efficient and selective chemical transformations (Bhunia, Ma, & Kumar, 2017).

Green Chemistry Applications

Compounds with a similar backbone to N1-(2,4-difluorophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide have been synthesized from biomass platform molecules and demonstrated notable anti-corrosion performance for carbon steel in acidic media. These findings are significant for developing sustainable and environmentally friendly corrosion inhibitors, leveraging the principles of green chemistry to address corrosion, a pervasive issue in industrial settings (Chen et al., 2021).

Synthetic Methodology Development

Research has also focused on developing novel synthetic approaches to oxalamides and related compounds, which are valuable intermediates in organic synthesis. For example, a novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes has been developed for the synthesis of di- and mono-oxalamides, showcasing a method that could potentially be applied to synthesize compounds with similar structural features as N1-(2,4-difluorophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide. Such methodologies offer operational simplicity and high yields, contributing to the synthesis of anthranilic acid derivatives and oxalamides, which are crucial for various chemical and pharmaceutical applications (Mamedov et al., 2016).

properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[2-(furan-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O3/c15-10-1-2-12(11(16)7-10)18-14(20)13(19)17-5-3-9-4-6-21-8-9/h1-2,4,6-8H,3,5H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAFKGQUGMJDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)C(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,4-difluorophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide

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